molecular formula C8H15NO B042219 Pseudotropine CAS No. 135-97-7

Pseudotropine

Cat. No. B042219
CAS RN: 135-97-7
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-DHBOJHSNSA-N
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Patent
US08207191B2

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
590 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
329 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.8 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to <−5° C. under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
ADDITION
Type
ADDITION
Details
potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added
WAIT
Type
WAIT
Details
The additions took 4 min
Duration
4 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 15 to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted further with dichloromethane (2.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The combined organic phases were heated
CUSTOM
Type
CUSTOM
Details
to distil off dichloromethane at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
10 L were collected over 1.75 h
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
of 42.8° C.
CUSTOM
Type
CUSTOM
Details
vapour temperature of 42° C
ADDITION
Type
ADDITION
Details
Hexane (7.5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool (overnight) the mixture
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate returned to a clean flask
CUSTOM
Type
CUSTOM
Details
to distil at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0 to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with hexane (1.5 L)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum in a dessicator
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethyl acetate/hexane or dichloromethane/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207191B2

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([OH:10])[CH2:9][CH:3]1[CH2:4][CH2:5]2.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl>[CH3:1][N:2]1[CH:6]2[CH2:7][CH:8]([O:10][S:19]([CH3:18])(=[O:21])=[O:20])[CH2:9][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CN1C2CCC1CC(C2)O
Name
Quantity
590 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
329 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.8 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to <−5° C. under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the cooling bath removed
ADDITION
Type
ADDITION
Details
potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added
WAIT
Type
WAIT
Details
The additions took 4 min
Duration
4 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 15 to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted further with dichloromethane (2.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The combined organic phases were heated
CUSTOM
Type
CUSTOM
Details
to distil off dichloromethane at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
10 L were collected over 1.75 h
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
of 42.8° C.
CUSTOM
Type
CUSTOM
Details
vapour temperature of 42° C
ADDITION
Type
ADDITION
Details
Hexane (7.5 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool (overnight) the mixture
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate returned to a clean flask
CUSTOM
Type
CUSTOM
Details
to distil at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0 to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with hexane (1.5 L)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum in a dessicator
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethyl acetate/hexane or dichloromethane/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C2CCC1CC(C2)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.